molecular formula C17H19N3O3 B6013903 N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

Cat. No.: B6013903
M. Wt: 313.35 g/mol
InChI Key: SEZXNVPECVUOHV-GRSHGNNSSA-N
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Description

This compound exhibits a range of biological activities, including anticancer, antimicrobial, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-(4-methylanilino)acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

Mechanism of Action

The exact mechanism of action of N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide is not fully understood. it is believed to exert its biological activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxybenzyl)-2-methoxy-4-nitroaniline
  • N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
  • 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-p-tolylacetamide

Uniqueness

Its ability to inhibit enzyme activity and induce apoptosis sets it apart from other similar compounds.

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-6-8-14(9-7-12)18-11-16(21)20-19-10-13-4-3-5-15(23-2)17(13)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZXNVPECVUOHV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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